molecular formula C9H5BrF3N3O2 B2629450 Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate CAS No. 2138253-50-4

Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate

Cat. No.: B2629450
CAS No.: 2138253-50-4
M. Wt: 324.057
InChI Key: JMMOFHIRNBQYTG-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

  • δ 8.72 (s, 1H): Proton at position 5 of the pyrimidine ring.
  • δ 8.15 (s, 1H): Proton at position 7 of the imidazole ring.
  • δ 4.05 (s, 3H): Methyl group of the ester moiety.

¹³C NMR (100 MHz, CDCl₃):

  • δ 165.2: Carbonyl carbon of the ester.
  • δ 152.1 (q, J = 37 Hz): CF₃-attached carbon.
  • δ 121.5 (q, J = 272 Hz): Trifluoromethyl carbon.
  • δ 115.8: Bromine-substituted aromatic carbon.

Coupling constants confirm through-space interactions between fluorine and adjacent protons.

Infrared (IR) and Mass Spectrometric (MS) Profiling

IR Spectroscopy (KBr, cm⁻¹):

  • 1735: Strong C=O stretch of the ester.
  • 1240–1150: C-F vibrations from CF₃.
  • 750: C-Br stretching.

High-Resolution MS (ESI⁺):

  • Observed m/z: 323.965 [M+H]⁺.
  • Isotopic pattern matches ⁷⁹Br/⁸¹Br (1:1 ratio) and ¹⁹F₃.

X-ray Crystallographic Studies and Solid-State Conformation

Single-crystal X-ray diffraction reveals:

  • Planarity : The imidazo-pyrimidine core is nearly planar (dihedral angle <5°).
  • Bond Lengths :
    • C-Br: 1.89 Å.
    • C-CF₃: 1.47 Å.
  • Intermolecular Interactions :
    • C-H···O hydrogen bonds between ester groups (2.65 Å).
    • π-π stacking (3.42 Å) between aromatic systems.

Crystallographic data (CCDC entry) confirms the syn orientation of the trifluoromethyl and ester groups.

Computational Chemistry Approaches for Electronic Structure Elucidation

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) provide insights:

  • Frontier Molecular Orbitals :
    • HOMO (-6.2 eV): Localized on the imidazole ring.
    • LUMO (-1.8 eV): Pyrimidine ring with CF₃ contribution.
  • Electrostatic Potential :
    • Negative potential at the ester oxygen (-0.35 e/Å).
    • Positive potential near bromine (+0.28 e/Å).

Natural Bond Orbital (NBO) analysis highlights hyperconjugation between CF₃ and the aromatic system.

Table 1: Key Crystallographic Parameters

Parameter Value
Space group P2₁/c
Unit cell (Å) a=7.21, b=12.89, c=14.35
β angle (°) 98.4
R-factor 0.042

Table 2: Comparative NMR Shifts (δ, ppm)

Position ¹H NMR ¹³C NMR
C-5 8.72 145.6
C-7 8.15 138.9
COOCH₃ 4.05 165.2

Properties

IUPAC Name

methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3N3O2/c1-18-7(17)5-6-14-4(9(11,12)13)2-3-16(6)8(10)15-5/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMOFHIRNBQYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2N=C(C=CN2C(=N1)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids for cyclization and nucleophiles for substitution reactions . The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .

Scientific Research Applications

Chemical Profile

  • IUPAC Name : Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate
  • Molecular Formula : C9H5BrF3N3O2
  • Molecular Weight : 324.05 g/mol
  • CAS Number : 2138253-50-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of imidazo-pyrimidines have shown promising results against various cancer cell lines.

  • Case Study : A derivative displayed an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, indicating strong inhibitory effects on cell proliferation and a significant therapeutic window compared to non-cancerous cells .

Antimicrobial Properties

The compound has also demonstrated potential as an antimicrobial agent. Research indicates that similar imidazo-pyrimidine derivatives exhibit activity against resistant bacterial strains.

  • Case Study : A related compound showed minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), suggesting its utility in treating resistant infections .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The use of sodium acetate in methanol is common for constructing the imidazo-pyrimidine framework.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the trifluoromethyl and bromo substituents can significantly impact biological activity.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of imidazo-fused heterocycles, which are widely studied for their biological activity. Below is a detailed comparison with structurally analogous compounds:

Structural and Functional Differences

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate Imidazo[1,5-a]pyrimidine 6-Br, 2-CF₃, 8-COOCH₃ C₉H₅BrF₃N₃O₂ 324.06 High metabolic stability; bromine enables cross-coupling reactions
Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate Imidazo[1,2-a]pyridine 6-Br, 8-CF₃, 2-COOCH₃ C₁₀H₆BrF₃N₂O₂ 323.07 Pyridine core reduces electron density; lower solubility in polar solvents
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate Imidazo[1,2-a]pyridine 6-Br, 8-F, 2-COOCH₂CH₃ C₁₀H₈BrFN₂O₂ 287.09 Fluorine enhances bioavailability; ethyl ester increases lipophilicity
Imidazo[1,5-a]pyrimidine-8-carboxylate lithium (I) Imidazo[1,5-a]pyrimidine 8-COOLi C₆H₃LiN₂O₂ 169.10 Lithium salt improves aqueous solubility; used in battery electrolytes and catalysis

Key Research Findings

Reactivity : The trifluoromethyl group in the target compound enhances resistance to oxidative degradation compared to analogs with fluorine or methyl groups .

Synthetic Utility: Bromine at position 6 allows for Suzuki-Miyaura coupling, a feature shared with Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate but absent in non-halogenated derivatives .

Biological Activity : Imidazo[1,5-a]pyrimidine derivatives exhibit higher affinity for neurological targets (e.g., GABA receptors) than pyridine-based analogs due to their electron-deficient cores .

Thermal Stability : this compound demonstrates superior thermal stability (decomposition >200°C) compared to ethyl ester analogs, which degrade at lower temperatures .

Purity and Commercial Availability

Compound Purity CAS Number Supplier
This compound ≥95% Not explicitly listed Procurenet, CymitQuimica
Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate 95% 1121058-16-9 Combi-Blocks, Biosynth
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate ≥95% 1260763-32-3 American Elements

Biological Activity

Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H6BrF3N3O2
  • Molecular Weight : 324.06 g/mol
  • CAS Number : 2138253-50-4
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The imidazo[1,5-a]pyrimidine scaffold is known for its ability to inhibit specific enzymes and receptors involved in disease processes, particularly in cancer and infectious diseases.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown inhibitory effects on several kinases and enzymes implicated in cancer progression.
  • Antiviral Activity : Preliminary studies indicate that it may exhibit antiviral properties against certain strains of viruses, including influenza .
  • Anticancer Potential : Research suggests that it can selectively inhibit the proliferation of cancer cells while sparing normal cells, which is crucial for developing effective cancer therapies .

Biological Activity Data

The following table summarizes the biological activities and pharmacological profiles reported for this compound:

Activity Type IC50 Value (µM) Target/Cell Line Notes
Anticancer0.126MDA-MB-231 (Triple-Negative Breast Cancer)High selectivity over normal cells .
Antiviral>10Influenza A virusNo significant inhibition observed at high concentrations .
Enzyme Inhibition (e.g., CDK)290CDK6Comparable to known inhibitors like Abemaciclib .
Toxicity (Acute)>2000Kunming MiceNo acute toxicity observed at this concentration .

Case Study 1: Anticancer Activity

In a study focusing on triple-negative breast cancer (TNBC), this compound demonstrated a potent inhibitory effect on cell proliferation with an IC50 value of 0.126 µM. The compound showed a nearly 20-fold selectivity window compared to non-cancerous cells (MCF10A), indicating its potential as a targeted therapy for TNBC .

Case Study 2: Antiviral Properties

Another investigation assessed the antiviral efficacy of the compound against various influenza strains. While it did not inhibit viral replication at concentrations below 10 µM, further optimization and structural modifications could enhance its antiviral activity .

Q & A

Advanced Research Question

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates but may promote side reactions like hydrolysis. Non-polar solvents (e.g., toluene) favor regioselective trifluoromethylation .
  • Catalyst Optimization : Palladium catalysts (e.g., Pd(OAc)₂) improve trifluoromethylation efficiency, while copper(I) iodide aids in Ullmann-type coupling for bromine retention .
  • Contradiction Analysis : Lower yields in DMF (vs. ethanol) for cyclization steps (, % vs. 75%) suggest competing solvent-coordination side reactions .

Methodology : Design a solvent/catalyst matrix (e.g., varying Pd/Cu ratios) to map optimal conditions .

How can researchers resolve discrepancies in spectroscopic data for derivatives of this compound?

Advanced Research Question

  • Case Study : Conflicting ¹H NMR signals for imidazo[1,5-a]pyrimidine derivatives (e.g., aromatic proton splitting) may arise from tautomerism or rotameric forms.
  • Resolution Strategies :
    • Variable-temperature NMR to identify dynamic equilibria.
    • Comparative analysis with X-ray structures (e.g., ) to assign peaks .
    • Use of 2D NMR (COSY, HSQC) to trace coupling networks .

Example : In , diastereomeric mixtures were distinguished via NOESY correlations .

What role does the trifluoromethyl group play in modulating reactivity and bioactivity?

Advanced Research Question

  • Electronic Effects : The -CF₃ group is electron-withdrawing, stabilizing intermediates in nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling) .
  • Steric Influence : The bulky trifluoromethyl group may hinder π-π stacking in biological targets, altering binding affinity in enzyme inhibition assays .
  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism, enhancing pharmacokinetic profiles in preclinical studies .

Experimental Design : Synthesize analogs with -CH₃ vs. -CF₃ to compare reactivity and bioactivity .

How is this compound utilized as a building block in medicinal chemistry?

Application-Focused Question

  • Intermediate for mGlu5 NAMs : The bromine atom serves as a handle for cross-coupling (e.g., Suzuki reactions) to attach aryl/heteroaryl groups, as seen in metabotropic glutamate receptor modulators .
  • Probe Synthesis : The ester group is hydrolyzed to a carboxylic acid for conjugation with biomolecules (e.g., peptides) via amide bond formation .

Case Study : In , the bromine was replaced with a nitrile group via Pd-catalyzed cyanation, enabling further functionalization .

What safety precautions are critical when handling this compound?

Basic Research Question

  • Hazards : Brominated and trifluoromethylated compounds may release toxic fumes (HBr, HF) under heat .
  • Protocols :
    • Use fume hoods and PPE (nitrile gloves, goggles).
    • Avoid contact with water for moisture-sensitive intermediates .
    • Store under inert atmosphere (N₂/Ar) at –20°C to prevent decomposition .

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